molecular formula C10H14O4 B1376491 1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl- CAS No. 351866-06-3

1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl-

Cat. No. B1376491
CAS RN: 351866-06-3
M. Wt: 198.22 g/mol
InChI Key: JSWJNHYGPHCUMT-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione is an organic compound with the molecular formula C4H4O4 . It has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da .


Synthesis Analysis

The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .


Molecular Structure Analysis

1,3-Dioxane-4,6-dione is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .


Physical And Chemical Properties Analysis

1,3-Dioxane-4,6-dione is a colorless liquid . The melting point and boiling point of 1,3-Dioxane-4,6-dione are not specifically mentioned in the sources I found.

Scientific Research Applications

Crystal and Molecular Structure Analysis

1,3-Dioxane-4,6-dione derivatives, such as those with phenyl and ethyl substituents, have been studied for their crystal and molecular structures using X-ray diffraction. These studies reveal details about their conformation and molecular symmetry, contributing to the broader understanding of dioxanedione chemistry and its applications in material science and molecular engineering (Coppernolle et al., 2010).

Synthesis and Crystal Structure

The synthesis of various 1,3-dioxane-4,6-dione derivatives and their crystal structures have been extensively studied. These investigations provide insights into the chemical properties and potential applications of these compounds in organic synthesis and materials science (Stepina et al., 2015).

Applications in Organic Synthesis

Certain derivatives of 1,3-dioxane-4,6-dione serve as building blocks in organic synthesis, particularly due to their high acidity and unique structural features. These characteristics make them valuable for creating a variety of chemical compounds, which could have further applications in pharmaceuticals and materials science (Mierina et al., 2015).

Investigation of Molecular Interactions

Studies on 1,3-dioxane-4,6-dione derivatives also focus on their molecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for the development of new materials and for applications in drug design and molecular engineering (Low et al., 2002).

Development of Novel Synthons

Research has also explored the use of spirocyclic 1,3-dioxane-4,6-dione derivatives as synthons for creating enantiomerically pure compounds. This has implications for the synthesis of chiral molecules, which are important in the development of pharmaceuticals (Sato et al., 1989).

Safety and Hazards

1,3-Dioxane-4,6-dione may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as a carcinogen .

Mechanism of Action

Target of Action

It is structurally similar to 3,6-dimethyl-1,4-dioxane-2,5-dione (or rac-lactide), which is a lactone derived from lactic acid . Lactones are known to interact with various biological targets, including enzymes and receptors, but the specific targets for this compound need further investigation.

Mode of Action

Based on its structural similarity to rac-lactide, it can be inferred that it may undergo polymerization via ring-opening, using a variety of metal or organocatalysts, yielding poly(d,l-lactide) . The resulting polymer can exhibit some degree of crystallinity when stereospecific catalysts are used .

Biochemical Pathways

It’s worth noting that lactones like rac-lactide can be involved in the synthesis of polylactide and polycarbonate multi-block copolymers . These polymers have numerous applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.

Result of Action

Polymers derived from similar lactones have been used in drug delivery systems, where they can control the release of therapeutic agents and improve their bioavailability .

Action Environment

The action, efficacy, and stability of 1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl- can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of catalysts, temperature, and reaction time . Furthermore, the stability and degradation rate of the resulting polymers can be influenced by factors such as pH and temperature.

properties

IUPAC Name

5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-10(2)13-8(11)7(9(12)14-10)5-6-3-4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWJNHYGPHCUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropanecarboxylic acid (17.2 g) in methylene chloride (800 mL) were added Meldrum's acid (28.8 g), WSCI.HCl (42.2 g) and 4-dimethylaminopyridine (39.1 g), and the mixture was stirred at room temperature for 18 hr. Water and then hydrochloric acid were added to acidify the reaction mixture, and the aqueous layer was removed by partitioning. Under ice-cooling, acetic acid (114 mL) and then sodium borohydride (18.9 g) were added slowly to the organic layer, and the mixture was stirred at room temperature for 3 days. Water and then hydrochloric acid were added to the reaction mixture, and the aqueous layer was removed by partitioning. The organic layer was concentrated to give a yellow powder. This was washed with ether/hexane to give the title compound (25.8 g) as a yellow powder.
Quantity
17.2 g
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reactant
Reaction Step One
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28.8 g
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42.2 g
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reactant
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800 mL
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solvent
Reaction Step One
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39.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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